
4,5-dimethoxy-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-dimethoxy-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-nitrobenzamide is a synthetic organic compound known for its potential applications in various scientific fields. It is characterized by its complex molecular structure, which includes both a tetrahydroquinoline core and a nitrobenzamide functional group. This unique combination of moieties makes it an interesting candidate for research in medicinal chemistry, as well as materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethoxy-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-nitrobenzamide typically begins with the preparation of the tetrahydroquinoline intermediate This intermediate is synthesized through the Pictet-Spengler reaction, which involves the cyclization of an appropriate phenethylamine derivative in the presence of an aldehyde or ketone under acidic conditions
The nitrobenzamide component is introduced via a nitration reaction involving the substitution of a benzene ring with a nitro group, followed by an amidation reaction to form the benzamide. The methylsulfonyl group is attached through a sulfonylation reaction, using methylsulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial-scale production of this compound requires optimization of reaction conditions to ensure high yield and purity. This involves careful control of temperature, pressure, and pH, as well as the use of efficient catalysts. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.
化学反应分析
Types of Reactions it Undergoes
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethoxy and nitro functional groups.
Reduction: Reduction reactions can occur at the nitro group, converting it to an amine.
Substitution: Both nucleophilic and electrophilic substitution reactions can take place, especially involving the methoxy and sulfonyl groups.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst, or sodium borohydride.
Substitution: Reagents like halogens, or sulfuric acid for electrophilic aromatic substitution.
Major Products Formed from These Reactions
Oxidation Products: Carboxylic acids, aldehydes or ketones.
Reduction Products: Amines, such as the reduced form of the nitro group.
Substitution Products: Substituted aromatic rings with various functional groups replacing the methoxy or nitro groups.
科学研究应用
Chemistry
The compound is used as a building block in the synthesis of more complex molecules, and in the study of reaction mechanisms and chemical kinetics.
Biology
In biological research, it serves as a probe molecule to study enzyme activities and binding interactions, due to its unique functional groups.
Medicine
Potential medicinal applications include its use as a precursor for drug development, particularly in targeting specific biological pathways and mechanisms.
Industry
In industry, the compound is explored for its potential in the development of advanced materials, such as polymers and resins with specific desired properties.
作用机制
The compound exerts its effects through interactions at the molecular level, primarily targeting enzymes and receptors. Its mechanism of action involves binding to these targets, altering their activity or function. The nitrobenzamide group can interact with biological molecules through hydrogen bonding and van der Waals forces, while the dimethoxy and methylsulfonyl groups provide structural stability and influence the compound's reactivity.
相似化合物的比较
Uniqueness
Compared to similar compounds, 4,5-dimethoxy-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-nitrobenzamide stands out due to its combination of functional groups, which confer a unique set of chemical and biological properties
Similar Compounds
4,5-dimethoxy-2-nitrobenzamide: Similar but lacks the tetrahydroquinoline core and methylsulfonyl group.
N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide: Similar core but lacks the nitro and dimethoxy groups.
4,5-dimethoxy-N-(1-phenyl)-2-nitrobenzamide: Similar structure but differs in the sulfonyl and tetrahydroquinoline groups.
属性
IUPAC Name |
4,5-dimethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O7S/c1-28-17-10-14(16(22(24)25)11-18(17)29-2)19(23)20-13-6-7-15-12(9-13)5-4-8-21(15)30(3,26)27/h6-7,9-11H,4-5,8H2,1-3H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCLPDDHCNTXPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C)[N+](=O)[O-])OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(3-fluorophenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2363764.png)
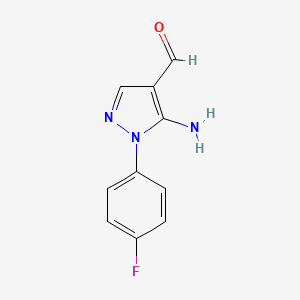
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,4-dimethylphenyl)pteridin-4-amine](/img/structure/B2363771.png)

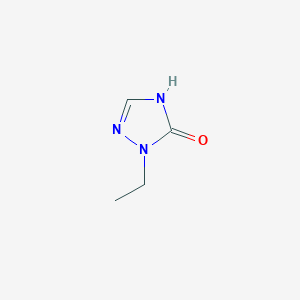
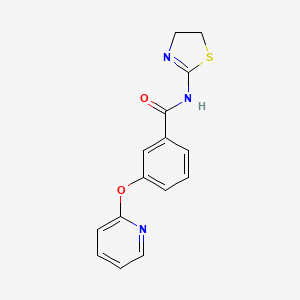
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2363775.png)
![ethyl 4-(2-((3-ethyl-8-methoxy-5-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate](/img/structure/B2363776.png)
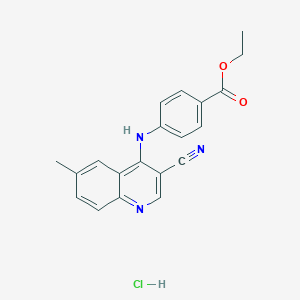
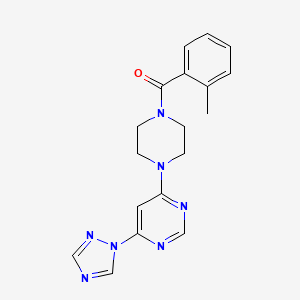
![2-methyl-5-propyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B2363782.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)tetrahydrofuran-3-carboxamide](/img/structure/B2363784.png)

